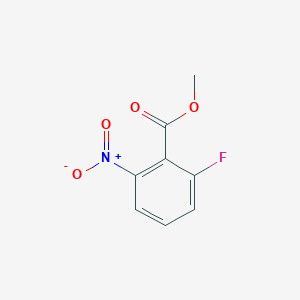
4-Chloroquinolin-3-ol
Vue d'ensemble
Description
4-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline derivatives, including 4-Chloroquinolin-3-ol, can be synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Chloroquinolin-3-ol can be analyzed using various techniques. The InChI key for 4-Chloroquinolin-3-ol is DEPRJVQVGXOXRN-UHFFFAOYSA-N . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 4-Chloroquinolin-3-ol can be complex and varied. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloroquinolin-3-ol can be determined using various techniques. For instance, its molecular weight is 179.6 g/mol. More detailed properties such as hardness, topography, and hydrophilicity can be determined using high-throughput material research .Applications De Recherche Scientifique
Pharmacological Effects and Mechanisms
Chloroquine and its derivatives, such as hydroxychloroquine, have been extensively studied for their pharmacological concentrations' significant effects on tissue homeostasis by targeting diverse signaling pathways in mammalian cells. A key area of interest is autophagy regulation, which plays a critical role at the interface between inflammation and cancer progression. These compounds have been shown to affect cellular metabolism and bioenergetic flow equilibrium, with critical implications in tissue metabolic activity and immune system functions (Varışlı, Cen, & Vlahopoulos, 2019).
Cancer Therapies
Chloroquine's ability to inhibit lysosomal acidification, preventing autophagy by blocking autophagosome fusion and degradation, makes it a potential adjunct in cancer treatment. It enhances the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs and radiation. This has led to multiple ongoing clinical trials investigating chloroquine or hydroxychloroquine, either alone or in combination with other anticancer drugs (Maycotte et al., 2012).
Antiviral Applications
Chloroquine has shown direct antiviral effects, inhibiting pH-dependent steps of replication for several viruses, including flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects, such as suppressing the production/release of tumor necrosis factor α and interleukin 6, mediate the inflammatory complications of several viral diseases. This raises the possibility of its use in the clinical management of diseases like AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
Antimalarial Activity and Resistance Management
Despite the emergence of chloroquine resistance, research continues into new analogues with the 4-aminoquinoline scaffold to combat resistant strains of malaria. These efforts include studying structure-activity relationships to develop compounds that retain antimalarial activity against chloroquine-resistant Plasmodium falciparum strains. Such research is critical for introducing new antimalarial agents capable of overcoming resistance (Hocart et al., 2011).
Safety and Hazards
Orientations Futures
The future directions for 4-Chloroquinolin-3-ol could involve further exploration of its therapeutic potential. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Therefore, there is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Mécanisme D'action
- By inhibiting heme polymerase, 4-Chloroquinolin-3-ol prevents this conversion, leading to the accumulation of toxic heme within the parasite and ultimately killing it .
- This accumulation damages the parasite’s cellular structures and metabolic processes, ultimately causing its demise .
- The downstream effects include:
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
4-chloroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROCQRVPMDNMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345078 | |
| Record name | 4-Chloro-3-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinolin-3-ol | |
CAS RN |
32435-60-2 | |
| Record name | 4-Chloro-3-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




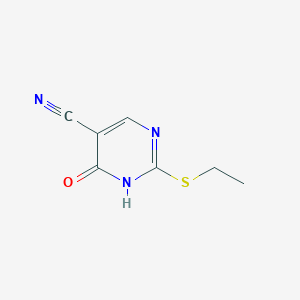


![N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B1606504.png)
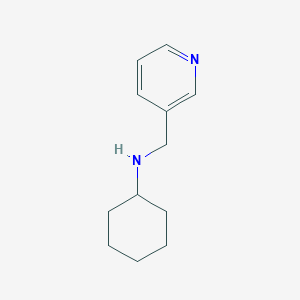
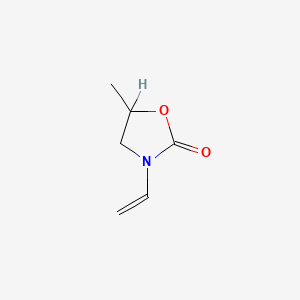


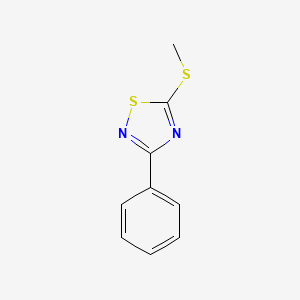
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide](/img/structure/B1606515.png)


